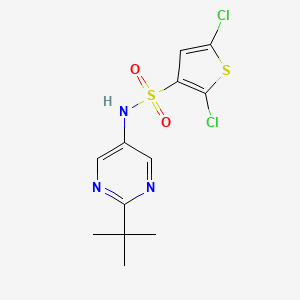
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to the family of indole-derived cannabinoids and has been used as a research chemical in various scientific studies. The purpose of
Mechanism of Action
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide acts as a potent agonist at the CB1 receptor, which is primarily located in the brain and central nervous system. Activation of the CB1 receptor by this compound leads to a cascade of signaling events that ultimately result in the modulation of neurotransmitter release. This can lead to a variety of effects on behavior and physiology, including altered mood, appetite, and pain perception.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal and human studies. These include altered locomotor activity, increased heart rate and blood pressure, decreased body temperature, and altered pain perception. This compound has also been shown to produce rewarding effects in animal studies, indicating its potential for abuse.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to investigate the effects of cannabinoid receptor activation with high precision. However, one limitation of this compound is its potential for abuse, which can complicate interpretation of behavioral and physiological effects.
Future Directions
There are several future directions for research on 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide. One area of interest is the potential therapeutic applications of synthetic cannabinoids, including this compound, for the treatment of pain, anxiety, and other medical conditions. Another area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties, such as increased selectivity for the CB1 receptor and decreased potential for abuse. Finally, further research is needed to better understand the long-term effects of synthetic cannabinoids on brain function and behavior.
Synthesis Methods
The synthesis of 2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide involves the reaction of 1-naphthoyl chloride with 1-pentylindole in the presence of aluminum chloride as a catalyst. The resulting product is then treated with hydrazine to form the pyrazole ring. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide has been used in various scientific studies as a tool to investigate the endocannabinoid system. It has been shown to bind to the CB1 receptor with high affinity and acts as a potent agonist. This compound has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
properties
IUPAC Name |
2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18-14(9-10-16-18)15(19)17-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8-10H,2-3,5,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKUGFNXXUPGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]acetamide](/img/structure/B7646754.png)
![6-Ethyl-3-[(5-methyl-1,2-oxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7646763.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)

![3-[(2S)-2-hydroxy-2-phenylethyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7646781.png)
![2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7646782.png)


![N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B7646804.png)
![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)
![N-[(2,4-dichlorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7646843.png)
![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)acetamide](/img/structure/B7646850.png)
